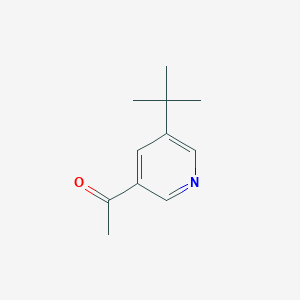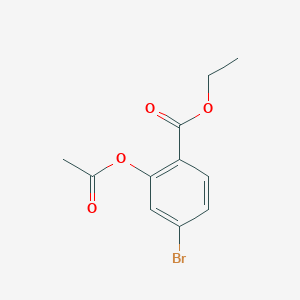
1,4-Bis(4-chlorophenyl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-chlorophenyl)butane-1,4-dione is an organic compound with the molecular formula C16H12Cl2O2. It is characterized by the presence of two 4-chlorophenyl groups attached to a butane-1,4-dione backbone. This compound is known for its centrosymmetric structure, where the two benzene rings are coplanar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(4-chlorophenyl)butane-1,4-dione can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired diketone. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-chlorophenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Chlorine, nitric acid
Major Products Formed
Oxidation: 4-chlorobenzoic acid
Reduction: 1,4-bis(4-chlorophenyl)butane-1,4-diol
Substitution: 4-chloro-2-nitrophenyl derivatives
Aplicaciones Científicas De Investigación
1,4-Bis(4-chlorophenyl)butane-1,4-dione has several applications in scientific research:
Biology: The compound is used in studies related to enzyme-catalyzed reactions and stereoselective reductions.
Medicine: Research on its potential pharmacological properties and its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-chlorophenyl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. For example, in enzymatic reduction reactions, the compound undergoes stereoselective reduction to form chiral alcohols. The molecular targets include enzymes such as alcohol dehydrogenases, which facilitate the reduction process .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- 1,4-Bis(4-chlorophenyl)butane-1,4-diol
- 1,4-Bis(4-chlorophenyl)butane-1,4-dicarboxylic acid
Uniqueness
1,4-Bis(4-chlorophenyl)butane-1,4-dione is unique due to its centrosymmetric structure and the presence of two 4-chlorophenyl groups. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate for synthesizing various heterocyclic compounds.
Propiedades
Número CAS |
24314-35-0 |
|---|---|
Fórmula molecular |
C16H12Cl2O2 |
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
1,4-bis(4-chlorophenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H12Cl2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
Clave InChI |
JPFNKZZXDRISQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


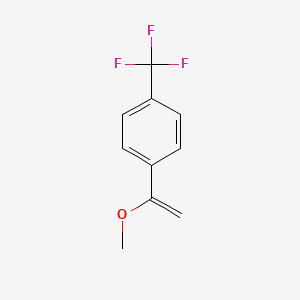
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)

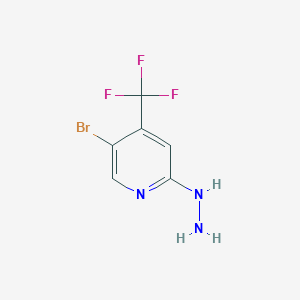
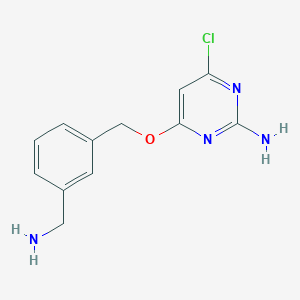

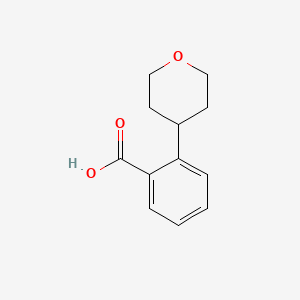

![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)



